Sicorten

Description

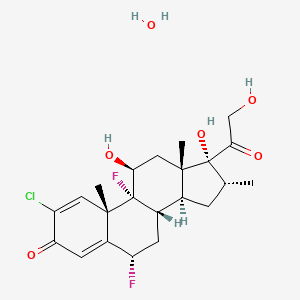

Structure

3D Structure of Parent

Properties

CAS No. |

1310709-74-0 |

|---|---|

Molecular Formula |

C22H29ClF2O6 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate |

InChI |

InChI=1S/C22H27ClF2O5.H2O/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26;/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3;1H2/t10-,11+,12+,15+,17+,19+,20+,21+,22+;/m1./s1 |

InChI Key |

LIVSBYNMLPEZHQ-DNGJBDHLSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F.O |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |

Other CAS No. |

1310709-74-0 |

Pictograms |

Irritant |

Synonyms |

2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione C 48,401-Ba C-48,401-Ba halometasone halometasone monohydrate Sicorten |

Origin of Product |

United States |

Foundational & Exploratory

Halometasone: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Halometasone is a potent synthetic tri-halogenated corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties. This document provides an in-depth technical overview of halometasone, including its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals involved in drug development and dermatological research. Detailed experimental protocols for relevant assays are provided to facilitate further investigation into its therapeutic potential.

Introduction

Halometasone is a high-potency topical glucocorticoid used in the treatment of a variety of corticosteroid-responsive dermatoses, including eczema and psoriasis.[1][2] Its chemical structure is specifically designed to enhance its affinity for the glucocorticoid receptor, thereby maximizing its therapeutic effects while minimizing systemic absorption.[3] This guide will delve into the core scientific principles underlying the function of halometasone, presenting both established knowledge and methodologies for future research.

Physicochemical Properties

Halometasone is a white crystalline powder. Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H27ClF2O5 | [4][5][6][7] |

| Molecular Weight | 444.9 g/mol | [4][5][6][7] |

| CAS Number | 50629-82-8 | [4][6] |

| Melting Point | 220-222 °C (decomposition) | [5][8] |

Mechanism of Action

The anti-inflammatory activity of halometasone is primarily mediated through its interaction with the glucocorticoid receptor (GR).[2][9][10] The signaling pathway is a multi-step process that ultimately results in the modulation of gene expression.

Glucocorticoid Receptor Binding and Nuclear Translocation

Upon topical application, halometasone penetrates the cell membrane and binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of a chaperone protein complex. The activated halometasone-GR complex then translocates into the nucleus.[2][9][10]

Regulation of Gene Transcription

Within the nucleus, the halometasone-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][9] This interaction can either upregulate or downregulate gene transcription.

-

Transactivation: The complex can directly bind to GREs to increase the transcription of anti-inflammatory genes. A key example is the upregulation of annexin A1 (lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[2][9] Inhibition of PLA2 blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Transrepression: The complex can also repress the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[9]

The following diagram illustrates the primary signaling pathway of halometasone.

References

- 1. Clinical evaluation on the long-term use of halometasone ointment in chronic eczema and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Halometasone used for? [synapse.patsnap.com]

- 3. Halometasone monohydrate-Bio-X | Benchchem [benchchem.com]

- 4. Buy Halometasone | 50629-82-8 | >98% [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. Halometasone - Cayman Chemical [bioscience.co.uk]

- 7. Halometasone | 50629-82-8 [amp.chemicalbook.com]

- 8. Halometasone [drugfuture.com]

- 9. What is the mechanism of Halometasone? [synapse.patsnap.com]

- 10. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Halometasone

Introduction

Halometasone is a potent synthetic, tri-halogenated topical corticosteroid renowned for its significant anti-inflammatory, antiexudative, antiepidermoplastic, antiallergic, and antipruritic properties.[1][2][3] Classified as a Group III (potent) corticosteroid, it is utilized in the treatment of various corticosteroid-responsive dermatoses, including chronic psoriasis vulgaris and eczematous dermatoses like atopic dermatitis and contact dermatitis.[1][4][5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of halometasone, its mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Halometasone is a white to off-white solid substance.[4][7] Its chemical identity and core physicochemical properties are summarized below. The molecule's structure features chlorine and fluorine atoms, a C1,2 double bond, and a free hydroxyl group at C11, which collectively enhance its affinity for glucocorticoid receptors and its overall potency.[8]

Table 1: Chemical Identifiers and Nomenclature for Halometasone

| Identifier | Value |

| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[5][9][10] |

| CAS Number | 50629-82-8[4][9][11] |

| Molecular Formula | C₂₂H₂₇ClF₂O₅[4][5][9][11] |

| Synonyms | 2-Chloroflumethasone, Sicorten[4][7][12] |

Table 2: Physicochemical Data for Halometasone

| Property | Value | Source(s) |

| Molar Mass | 444.9 g/mol | [4][5][9][11] |

| Melting Point | 220-222 °C (with decomposition) | [4][7][12] |

| Boiling Point | 600.5 ± 55.0 °C (Predicted) | [4][7] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [4][7][13] |

| pKa | 11.93 ± 0.70 (Predicted) | [4][7] |

| Appearance | White to Off-White Solid | [4][7] |

| Solubility | Organic Solvents: - DMSO: ~30 mg/mL[14][15]- Dimethylformamide (DMF): ~30 mg/mL[14][15]- Ethanol: ~20 mg/mL[14][15]- Acetone (Sparingly)[4][7]- Methanol (Slightly)[4][7]Aqueous Buffers: - Sparingly soluble[8][14]- ~0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2)[14][15] |

Mechanism of Action: Glucocorticoid Receptor Pathway

As a corticosteroid, halometasone's therapeutic effects are mediated through its interaction with intracellular glucocorticoid receptors (GR).[16][17] Upon diffusing into the cell, halometasone binds to the GR in the cytoplasm.[16] This binding event triggers the dissociation of chaperone proteins and allows the activated halometasone-GR complex to translocate into the nucleus.[16][17]

Within the nucleus, the complex acts as a ligand-activated transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[16][17] This interaction modulates the transcription of a wide array of genes. The primary anti-inflammatory effects arise from two key actions:

-

Transactivation : The complex upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin A1).[16][17] Lipocortin-1 inhibits the enzyme phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.[16]

-

Transrepression : The complex downregulates the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.[16] This leads to a decreased production of inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), enzymes, and adhesion molecules.[16]

These molecular actions culminate in the reduction of inflammation, suppression of the local immune response, and alleviation of symptoms like itching and redness.[16][18]

Experimental Protocols and Methodologies

The characterization and quantification of halometasone rely on a suite of modern analytical techniques. While detailed, step-by-step protocols are proprietary to manufacturers, the principles and general methodologies cited in the literature are outlined here.

Due to its poor aqueous solubility, preparing halometasone for cell-based assays or other in vitro experiments requires a specific procedure.[8][14]

-

Stock Solution Preparation : A concentrated stock solution is first prepared by dissolving solid halometasone in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is commonly used, with solubilities reaching approximately 30 mg/mL.[14][15] Ethanol and dimethylformamide (DMF) are also suitable solvents.[14][15] The solvent should be purged with an inert gas.

-

Aqueous Solution Preparation : For aqueous applications, the DMSO stock solution is then diluted with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2) to the final working concentration.[8][14] A typical final solubility of approximately 0.25 mg/mL is achievable using a 1:3 DMSO:PBS solution.[14][15]

-

Stability : Aqueous solutions of halometasone are noted to have limited stability and should ideally be prepared fresh; storage beyond 24 hours is not recommended.[8][14]

Chromatographic methods are essential for assessing the purity of halometasone and for quantifying it in various matrices.

-

Impurity Profiling : Impurities in halometasone can originate from the synthesis process (e.g., unreacted precursors, residual solvents) or from degradation (e.g., oxidation, hydrolysis).[19] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for the detection and quantification of these process-related and degradation impurities.[19]

-

Quantification in Biological Matrices : A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method has been established for determining the concentration of halometasone in human plasma.[20] This highly sensitive and specific technique is crucial for pharmacokinetic studies. The general workflow involves sample pretreatment, such as micro-solid phase extraction to isolate the analyte from plasma proteins, followed by chromatographic separation and mass spectrometric detection.[20]

For the halometasone monohydrate form, specific techniques are used to confirm its structure and hydration state.

-

X-Ray Diffraction (XRD) : XRD is used to verify the crystalline structure of the monohydrate form. The monohydrate exhibits characteristic peaks at specific 2θ angles, notably at 8.8°, 15.7°, and 24.8°.[8]

-

Thermogravimetric Analysis (TGA) : TGA is employed to confirm the presence of one water molecule per molecule of halometasone. The analysis shows a weight loss of 3.8–3.9%, corresponding to the release of water upon heating.[8]

Conclusion

Halometasone is a well-characterized, potent topical corticosteroid with a defined set of physicochemical properties that are critical to its formulation and therapeutic activity. Its mechanism of action via the glucocorticoid receptor pathway is well understood and accounts for its pronounced anti-inflammatory effects. The analytical methodologies outlined provide a robust framework for ensuring the quality, purity, and proper characterization of halometasone for research and pharmaceutical development. This guide serves as a foundational resource for professionals engaged in the study and application of this important dermatological agent.

References

- 1. Halometasone - Wikipedia [en.wikipedia.org]

- 2. Halometasone Monohydrate - | Sterling [sterling.it]

- 3. Halometasone monohydrate (0.05%) in occupational contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Buy Halometasone | 50629-82-8 | >98% [smolecule.com]

- 6. jcadonline.com [jcadonline.com]

- 7. Halometasone | 50629-82-8 [amp.chemicalbook.com]

- 8. Halometasone monohydrate-Bio-X | Benchchem [benchchem.com]

- 9. Halometasone | C22H27ClF2O5 | CID 9846332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Halometasone - LKT Labs [lktlabs.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Halometasone [drugfuture.com]

- 13. Halometasone - Safety Data Sheet [chemicalbook.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Halometasone | TargetMol [targetmol.com]

- 16. What is the mechanism of Halometasone? [synapse.patsnap.com]

- 17. What is Halometasone used for? [synapse.patsnap.com]

- 18. Efficacy and Safety of Halometasone Cream to Treat Chronic Generalized Eczema and the Effects of Halometasone Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. veeprho.com [veeprho.com]

- 20. Top 3 papers published in the topic of Halometasone in 2015 [scispace.com]

Halometasone's Interaction with the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The potency of a corticosteroid is significantly influenced by its binding affinity to the glucocorticoid receptor.[1] Halometasone is classified as a potent (Group III) topical corticosteroid. The mechanism of action for halometasone involves its binding to steroid receptors, which in turn modulates protein synthesis involved in inflammatory responses.[2]

While a specific Ki or IC50 value for halometasone is not consistently reported, its relative potency has been established. The following table summarizes the relative binding affinity (RBA) of various corticosteroids to the glucocorticoid receptor, with dexamethasone often used as a reference standard. This comparative data helps to contextualize the therapeutic efficacy of halometasone.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) | Potency Class |

| Mometasone Furoate | ~2200[3] | Very High |

| Fluticasone Propionate | ~1800[3] | Very High |

| Budesonide | ~935[4] | High |

| Triamcinolone Acetonide | ~361[3] | High |

| Flunisolide | ~180[3] | Medium |

| Dexamethasone | 100 | Medium |

| Halometasone | Moderately Potent | Potent (Group III) |

Note: The classification of halometasone as "moderately potent" is based on human skin blanching assays, a common in vivo method to assess the potency of topical corticosteroids.[5][6]

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand like halometasone to the glucocorticoid receptor is typically determined using competitive binding assays. The following sections detail the methodologies for two common approaches.

Radioligand Competition Binding Assay

This method measures the ability of an unlabeled ligand (the "competitor," e.g., halometasone) to displace a radiolabeled ligand (e.g., [³H]-dexamethasone) from the glucocorticoid receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate the inhibition constant (Ki), a measure of binding affinity.

Materials:

-

Recombinant human glucocorticoid receptor (GR)

-

Radiolabeled ligand (e.g., [³H]-dexamethasone)

-

Unlabeled test compound (e.g., halometasone)

-

Reference compound (e.g., unlabeled dexamethasone)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: A series of dilutions of the test compound and the reference compound are prepared in the assay buffer.

-

Assay Setup: In a 96-well plate, the assay buffer, recombinant human GR, and a fixed concentration of [³H]-dexamethasone are added to each well.

-

Competition: The diluted test compound or reference compound is added to the respective wells. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone) are included.

-

Incubation: The plate is incubated (e.g., at 4°C for 18 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of the wells are transferred to a filter plate and washed with cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: After the filters are dried, scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percent inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competition Assay

This assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled glucocorticoid ligand upon binding to the GR. Competition by an unlabeled ligand reduces the amount of bound fluorescent ligand, leading to a decrease in fluorescence polarization.

Objective: To determine the IC50 of a test compound based on its ability to displace a fluorescently labeled glucocorticoid from the GR.

Materials:

-

Human Glucocorticoid Receptor

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

Unlabeled test compound (e.g., halometasone)

-

Assay buffer

-

Microwell plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer directly in the microwell plate.

-

Assay Reaction: Add the fluorescently labeled glucocorticoid ligand and the glucocorticoid receptor to each well containing the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization values in each well using a suitable plate reader.

-

Data Analysis: Plot the polarization value against the concentration of the test compound. The concentration of the test compound that results in a half-maximal shift in polarization is the IC50 value, which reflects the relative affinity of the test compound for the GR.

Signaling Pathways and Experimental Workflows

The therapeutic effects of halometasone are mediated through the activation of the glucocorticoid receptor and the subsequent modulation of gene expression.

Glucocorticoid Receptor Signaling Pathway

Upon binding to a ligand such as halometasone, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. In the nucleus, the activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Glucocorticoid Receptor Binding Assay

The following diagram illustrates a generalized workflow for a competitive binding assay to determine the binding affinity of a test compound to the glucocorticoid receptor.

Caption: Workflow for a Competitive Glucocorticoid Receptor Binding Assay.

References

- 1. touroscholar.touro.edu [touroscholar.touro.edu]

- 2. Efficacy and Safety of Halometasone Cream to Treat Chronic Generalized Eczema and the Effects of Halometasone Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potency ranking of two new topical corticosteroid creams containing 0.1% desonide or 0.05% halometasone utilising the human skin blanching assay - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of halometasone as a corticosteroid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halometasone is a potent, synthetic, tri-halogenated corticosteroid designed for topical application.[1] It exhibits pronounced anti-inflammatory, antiexudative, antiepidermoplastic, antiallergic, and antipruritic properties.[1] This guide provides an in-depth technical overview of the pharmacological profile of halometasone, including its mechanism of action, pharmacodynamics, and pharmacokinetics, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

Halometasone, like other corticosteroids, exerts its effects by interacting with intracellular glucocorticoid receptors (GR).[2] The lipophilic nature of the steroid allows it to readily penetrate the cell membrane of dermal and epidermal cells.

The key steps in its mechanism of action are:

-

Receptor Binding: Halometasone binds to the glucocorticoid receptor in the cytoplasm.

-

Nuclear Translocation: This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins and the translocation of the activated halometasone-GR complex into the nucleus.

-

Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Anti-inflammatory Effects: This interaction with GREs modulates the transcription of various genes, leading to:

-

Transrepression: Inhibition of the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., Interleukin-1β, Interleukin-6, and Tumor Necrosis Factor-α), chemokines, and inflammatory enzymes.

-

Transactivation: Upregulation of the expression of anti-inflammatory proteins.

-

The following diagram illustrates the generalized signaling pathway for glucocorticoids like halometasone.

Caption: Glucocorticoid signaling pathway of halometasone.

Pharmacodynamics

The pharmacodynamic effects of halometasone are a direct consequence of its mechanism of action, leading to a potent anti-inflammatory response.

Glucocorticoid Receptor Binding Affinity

Table 1: Glucocorticoid Receptor Binding Affinity of Select Corticosteroids

| Corticosteroid | Relative Receptor Affinity (RRA)¹ | Reference |

| Dexamethasone | 100 | [5] |

| Mometasone Furoate | ~2200 | [6] |

| Fluticasone Propionate | ~1800 | [7] |

| Halometasone | Data not available |

¹Relative to dexamethasone = 100.

In Vitro Anti-inflammatory Potency

The anti-inflammatory potency of halometasone can be quantified by its ability to inhibit the production of pro-inflammatory cytokines. Although specific IC50 values for halometasone are not widely published, studies on other potent corticosteroids demonstrate their ability to inhibit cytokines like IL-1, IL-6, and TNF-α at nanomolar concentrations.

Table 2: In Vitro Anti-inflammatory Potency of a Potent Corticosteroid (Mometasone Furoate)

| Cytokine Inhibited | IC50 (nM) | Cell Type | Reference |

| IL-1 | 0.05 | Murine Peritoneal Macrophages | |

| IL-6 | 0.15 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | |

| TNF-α | 0.25 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | |

| Halometasone | Data not available |

Vasoconstrictor Activity

The vasoconstrictor assay is a common in vivo method to determine the potency of topical corticosteroids. This assay measures the degree of skin blanching (vasoconstriction) induced by the corticosteroid. Halometasone 0.05% cream has been classified as a "moderately potent" to "potent" (Group III) corticosteroid based on such assays.[3][4]

Pharmacokinetics

The pharmacokinetic profile of a topical corticosteroid is crucial for its efficacy and safety, with a focus on maximizing local drug delivery while minimizing systemic absorption.

Percutaneous Absorption

Halometasone is administered topically, and its systemic absorption is generally low.[8] Factors that can influence percutaneous absorption include the integrity of the epidermal barrier, the use of occlusive dressings, and the formulation of the product. Inflammation of the skin can also increase absorption.

Table 3: Pharmacokinetic Parameters of Halometasone

| Parameter | Value | Conditions | Reference |

| Percutaneous Absorption Rate | Data not available | ||

| Plasma Half-life (after topical application) | Data not available | ||

| Systemic Bioavailability | Minimal | Topical application to intact skin | [8] |

A clinical study on the effects of halometasone cream on serum cortisol levels found that daily application of 15g of 0.05% cream for 14 days did not significantly affect endogenous cortisol production, suggesting low systemic absorption at this dosage.[9] However, higher daily doses (≥20g) did lead to a significant reduction in serum cortisol levels, indicating increased systemic absorption with higher doses and larger application areas.[9]

Metabolism and Excretion

Once systemically absorbed, corticosteroids are primarily metabolized in the liver.[10] The specific metabolic pathways for halometasone are not extensively detailed in publicly available literature. Excretion of corticosteroid metabolites occurs mainly through the kidneys, with some elimination via bile.[10]

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the pharmacological profile of corticosteroids like halometasone.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., halometasone) to the glucocorticoid receptor.

Methodology: A competitive radioligand binding assay is commonly employed.

-

Preparation of Receptor Source: A cell line or tissue homogenate expressing the glucocorticoid receptor is used.

-

Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compound (halometasone).

-

Separation: The receptor-bound and free radioligand are separated using a method like vacuum filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

Objective: To assess the ability of halometasone to inhibit the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: A suitable cell line (e.g., macrophages, peripheral blood mononuclear cells) is cultured.

-

Treatment: The cells are pre-treated with various concentrations of halometasone for a specified period.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide) to induce cytokine production.

-

Sample Collection: After an incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of the target cytokine (e.g., IL-1β, IL-6, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of cytokine inhibition by halometasone is calculated relative to the stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the halometasone concentration.

Vasoconstrictor Assay

Objective: To determine the in vivo potency of a topical halometasone formulation.

Methodology:

-

Subject Selection: Healthy volunteers with normal skin are recruited.

-

Application: The halometasone formulation and a vehicle control are applied to small, designated areas on the forearm under occlusion.

-

Removal: The formulation is removed after a specified duration.

-

Assessment: The degree of skin blanching at the application sites is assessed at various time points after removal, typically using a chromameter to objectively measure changes in skin color.

-

Data Analysis: The blanching response is scored, and a dose-response curve is generated to determine the potency of the formulation.

Conclusion

Halometasone is a potent topical corticosteroid with a well-established mechanism of action involving the modulation of gene expression through the glucocorticoid receptor. Its pharmacodynamic profile is characterized by significant anti-inflammatory and vasoconstrictive effects. While systemic absorption is minimal with appropriate use, higher doses over large surface areas can lead to systemic effects. Further research to quantify the specific receptor binding affinity and in vitro anti-inflammatory potency of halometasone would provide a more complete understanding of its pharmacological profile at a molecular level. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of halometasone and other novel corticosteroids.

References

- 1. Halometasone - Wikipedia [en.wikipedia.org]

- 2. Corticosteroid - Wikipedia [en.wikipedia.org]

- 3. Potency ranking of two new topical corticosteroid creams containing 0.1% desonide or 0.05% halometasone utilising the human skin blanching assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halometasone 0.05% Cream in Eczematous Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human receptor kinetics, tissue binding affinity, and stability of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of international clinical trials with halometasone cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Halometasone Cream to Treat Chronic Generalized Eczema and the Effects of Halometasone Cream on Serum Cortisol Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

The Potent Anti-Inflammatory Landscape of Tri-halogenated Corticosteroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core anti-inflammatory properties of tri-halogenated corticosteroids, a class of synthetic glucocorticoids renowned for their high potency and clinical efficacy in treating a spectrum of inflammatory and autoimmune disorders. This document provides a comprehensive overview of their mechanism of action, quantitative comparisons of their biological activities, and detailed experimental protocols for their evaluation, serving as a vital resource for professionals in the field of drug discovery and development.

Core Mechanism of Anti-Inflammatory Action

Tri-halogenated corticosteroids, like all glucocorticoids, exert their profound anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor present in the cytoplasm of virtually all human cells.[1][2] The halogen substitutions, typically fluorine and/or chlorine at various positions on the steroid nucleus, significantly enhance the molecule's binding affinity for the GR and its overall lipophilicity, contributing to its heightened potency.[[“]][4]

The mechanism of action can be broadly categorized into genomic and non-genomic effects.

Genomic Mechanisms: The cornerstone of corticosteroid anti-inflammatory activity lies in the modulation of gene expression. This occurs through two primary pathways:

-

Transactivation: Upon binding to the corticosteroid, the GR translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6]

-

Transrepression: A crucial component of their anti-inflammatory effect is the ability of the activated GR to repress the transcription of pro-inflammatory genes. This is achieved by interfering with the activity of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][7] The GR can physically interact with these transcription factors, preventing them from binding to their DNA response elements and initiating the transcription of genes for cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules that orchestrate the inflammatory response.[8][9]

Non-Genomic Mechanisms: Some of the rapid anti-inflammatory effects of corticosteroids are believed to be mediated through non-genomic pathways that do not involve gene transcription. These mechanisms are less well-understood but may involve direct interactions with cell membranes and modulation of intracellular signaling cascades.[10]

A key contributor to the topical efficacy of these corticosteroids is their ability to induce vasoconstriction, which reduces redness and swelling at the site of inflammation.[5][11]

Quantitative Data on Tri-halogenated Corticosteroids

The following tables summarize key quantitative data for prominent tri-halogenated corticosteroids, providing a comparative overview of their potency and efficacy.

Table 1: Glucocorticoid Receptor Binding Affinity

| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |

| Clobetasol Propionate | 18.0 | [[“]] |

| Fluticasone Propionate | 18.0 | [[“]] |

| Fluocinolone Acetonide | 8.1 | [[“]] |

| Halcinonide | 6.5 | [11] |

| Mometasone Furoate | 21.8 | [11] |

Relative Receptor Affinity (RRA) is a measure of the potency of a corticosteroid in binding to the glucocorticoid receptor compared to a standard, in this case, dexamethasone.

Table 2: Relative Anti-Inflammatory Potency (Vasoconstrictor Assay)

| Corticosteroid | Potency Class | Relative Potency (vs. Hydrocortisone=1) | Reference |

| Clobetasol Propionate 0.05% | Super-potent (Class I) | ~1800 | [1][12] |

| Halobetasol Propionate 0.05% | Super-potent (Class I) | ~1800 | [12] |

| Fluticasone Propionate 0.005% | Potent (Class III) | ~750 | [12] |

| Fluocinonide 0.05% | Potent (Class II) | ~800 | [13] |

| Fluocinolone Acetonide 0.025% | Medium Potency (Class IV) | ~100-150 | [12][13] |

The vasoconstrictor assay is a common in vivo method to determine the topical anti-inflammatory potency of corticosteroids.

Table 3: Clinical Efficacy in Psoriasis and Eczema

| Corticosteroid | Indication | Key Efficacy Endpoint | Result | Reference |

| Clobetasol Propionate 0.05% Cream | Psoriasis & Eczema | Physician's assessment of "cleared" or "excellent" | Statistically superior to fluocinonide 0.05% cream | [13] |

| Halobetasol Propionate 0.01% Lotion | Moderate-to-severe plaque psoriasis | Treatment success at week 8 | Significantly higher than vehicle | [14] |

| Fluticasone Propionate 0.05% Cream | Atopic Dermatitis | Improvement in disease severity | Effective in reducing inflammation and pruritus | [15] |

| Halometasone 0.05% Cream | Acute eczematous dermatoses | Good to very good results | 93% of patients | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tri-halogenated corticosteroids.

Glucocorticoid Receptor (GR) Binding Assay

This protocol outlines a competitive binding assay to determine the relative affinity of a test compound for the glucocorticoid receptor.

Materials:

-

Recombinant human glucocorticoid receptor

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

Test compounds (tri-halogenated corticosteroids)

-

GR Screening Buffer

-

Dithiothreitol (DTT)

-

Microplate reader capable of fluorescence polarization

Procedure:

-

Prepare Reagents: Thaw the recombinant GR on ice. Prepare the complete GR screening buffer containing DTT.

-

Serial Dilutions: Prepare serial dilutions of the test compounds and a reference standard (e.g., dexamethasone) in the screening buffer directly in a microwell plate.

-

Ligand-Receptor Mixture: Prepare a mixture of the fluorescently labeled glucocorticoid ligand and the recombinant GR in the screening buffer.

-

Incubation: Add the ligand-receptor mixture to the wells containing the serially diluted test compounds. Incubate the plate at room temperature in the dark for 2-4 hours to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a microplate reader.

-

Data Analysis: The binding of the fluorescent ligand to the GR results in a high polarization value. Displacement of the fluorescent ligand by a test compound leads to a decrease in polarization. The IC50 value (the concentration of the test compound that inhibits 50% of the fluorescent ligand binding) is calculated to determine the relative binding affinity.[6]

NF-κB Inhibition Assay

This protocol describes a reporter gene assay to quantify the inhibition of NF-κB transcriptional activity by corticosteroids.

Materials:

-

Cell line stably expressing an NF-κB-luciferase reporter gene (e.g., A549 or BEAS-2B cells)

-

Cell culture medium and supplements

-

NF-κB activating agent (e.g., TNF-α or IL-1β)

-

Test compounds (tri-halogenated corticosteroids)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Culture the NF-κB reporter cell line to confluence in appropriate cell culture medium.

-

Treatment: Pre-treat the cells with various concentrations of the test corticosteroids for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a time sufficient to induce luciferase expression (e.g., 4-6 hours).

-

Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate.

-

Measurement: Measure the luminescence produced by the enzymatic reaction using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of luciferase produced, which reflects the transcriptional activity of NF-κB. The inhibitory effect of the corticosteroids is determined by the reduction in the luminescence signal compared to the stimulated control.[16][17][18]

Cytokine Production Assay (ELISA)

This protocol details the measurement of pro-inflammatory cytokine secretion from immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW264.7)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))

-

Test compounds (tri-halogenated corticosteroids)

-

Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the immune cells into a 96-well plate at an appropriate density.

-

Treatment: Pre-treat the cells with different concentrations of the test corticosteroids for a designated time.

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

-

Supernatant Collection: After an incubation period (e.g., 18-24 hours), centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Perform the ELISA for the target cytokines (TNF-α, IL-6, IL-1β) on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a second enzyme-linked antibody, and then adding a substrate to produce a colorimetric signal.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance is proportional to the concentration of the cytokine in the supernatant. A standard curve is used to quantify the cytokine levels. The inhibitory effect of the corticosteroids is calculated by comparing the cytokine concentrations in the treated wells to the stimulated control wells.[5][19][20]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the anti-inflammatory action and evaluation of tri-halogenated corticosteroids.

Caption: Signaling pathway of tri-halogenated corticosteroid anti-inflammatory action.

Caption: Experimental workflow for evaluating anti-inflammatory corticosteroids.

References

- 1. psoriasis.org [psoriasis.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. consensus.app [consensus.app]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Skin Inflammation Psoriasis Model - InnoSer [innoserlaboratories.com]

- 9. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases [mdpi.com]

- 10. [Comparative clinical trial of a new trihalogenated dermatocorticoid (halometasone) versus betamethasone dipropionate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 13. benchchem.com [benchchem.com]

- 14. Topcials in Psoriasis Treatments - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 15. Use of Topical Corticosteroids in Dermatology: An Evidence-based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Experimental Design for Halometasone Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halometasone is a potent synthetic tri-halogenated corticosteroid with pronounced anti-inflammatory, antiexudative, antiepidermoplastic, antiallergic, and antipruritic properties. It is primarily used topically for the treatment of various dermatological conditions. Understanding the cellular and molecular mechanisms of halometasone is crucial for its optimal use and the development of new therapeutic strategies. These application notes provide a comprehensive guide for the in vitro experimental design of halometasone studies, offering detailed protocols for key assays and a framework for data interpretation.

The primary mechanism of action for halometasone, like other corticosteroids, involves its binding to cytosolic glucocorticoid receptors (GR). Upon binding, the halometasone-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This typically involves the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.

Key Signaling Pathway: Glucocorticoid Receptor (GR) Signaling

The anti-inflammatory effects of halometasone are primarily mediated through the glucocorticoid receptor signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic potential of halometasone on relevant skin cell lines and establish a non-toxic working concentration range for subsequent assays.

Cell Lines:

-

Human immortalized keratinocytes (HaCaT)

-

Human dermal fibroblasts (HDF)

-

Human melanoma cell lines (e.g., A375) for specific studies

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of halometasone (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the halometasone dilutions. Include a vehicle control (e.g., DMSO, typically at a final concentration of ≤ 0.1%).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

| Halometasone (µM) | Cell Viability (%) - HaCaT (48h) | Cell Viability (%) - HDF (48h) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |

| 0.1 | 98.5 ± 4.9 | 99.1 ± 5.0 |

| 1 | 96.2 ± 5.5 | 97.8 ± 4.5 |

| 10 | 92.1 ± 6.1 | 94.3 ± 5.3 |

| 50 | 85.7 ± 7.3 | 88.9 ± 6.2 |

| 100 | 78.3 ± 8.0 | 81.5 ± 7.1 |

Note: The data presented is illustrative. Actual results may vary.

Anti-Inflammatory Activity: Cytokine Release Assay

Objective: To quantify the inhibitory effect of halometasone on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Protocol: ELISA for TNF-α and IL-6

-

Cell Seeding and Pre-treatment: Seed HaCaT cells in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of halometasone (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding an appropriate stimulus, such as Lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IFN-γ, 10 ng/mL each), to the wells. Include a non-stimulated control and a stimulated vehicle control.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.

-

Data Analysis: Quantify the concentration of TNF-α and IL-6 in each sample based on the standard curve. Calculate the percentage of inhibition of cytokine release by halometasone compared to the stimulated vehicle control.

Data Presentation:

| Treatment | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |

| Control (Unstimulated) | 15.2 ± 3.1 | - | 25.8 ± 4.5 | - |

| LPS (1 µg/mL) | 580.4 ± 45.2 | 0 | 850.1 ± 65.7 | 0 |

| LPS + Halometasone (0.1 µM) | 412.3 ± 38.9 | 28.9 | 610.5 ± 55.2 | 28.2 |

| LPS + Halometasone (1 µM) | 225.1 ± 25.6 | 61.2 | 345.8 ± 33.1 | 59.3 |

| LPS + Halometasone (10 µM) | 98.7 ± 15.3 | 83.0 | 152.3 ± 20.4 | 82.1 |

Note: The data presented is illustrative. Actual results may vary.

Gene Expression Analysis

Objective: To investigate the effect of halometasone on the mRNA expression of pro-inflammatory and anti-inflammatory genes.

Protocol: Real-Time Quantitative PCR (RT-qPCR)

-

Cell Treatment: Treat HaCaT cells as described in the cytokine release assay protocol for a suitable time point (e.g., 6 or 12 hours) to capture changes in gene expression.

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

RT-qPCR: Perform RT-qPCR using gene-specific primers for target genes (e.g., TNF, IL6, IL1B, PTGS2 (COX-2), NFKBIA (IκBα)) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the stimulated vehicle control.

Data Presentation:

| Gene | Treatment | Fold Change vs. Stimulated Control |

| TNF | LPS + Halometasone (1 µM) | 0.25 ± 0.05 |

| IL6 | LPS + Halometasone (1 µM) | 0.31 ± 0.07 |

| PTGS2 | LPS + Halometasone (1 µM) | 0.45 ± 0.09 |

| NFKBIA | LPS + Halometasone (1 µM) | 2.5 ± 0.3 |

Note: The data presented is illustrative. Actual results may vary.

Western Blot Analysis for NF-κB Pathway Activation

Objective: To assess the effect of halometasone on the activation of the NF-κB signaling pathway by analyzing the phosphorylation and degradation of key proteins.

Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cells as described in the cytokine release assay for a shorter time course (e.g., 0, 15, 30, 60 minutes) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.

Experimental Workflow:

Halometasone Application in Primary Keratinocyte Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halometasone is a potent synthetic tri-halogenated corticosteroid primarily utilized in topical formulations for the management of inflammatory and hyperproliferative skin conditions such as psoriasis and eczema.[1][2] Its therapeutic efficacy stems from its anti-inflammatory, anti-proliferative, anti-allergic, and anti-pruritic properties.[2][3] In the context of dermatological research and drug development, primary human keratinocyte cell cultures serve as a crucial in vitro model to investigate the cellular and molecular mechanisms of action of corticosteroids like halometasone. These cells, comprising up to 90% of the epidermis, are central to the pathogenesis of many skin disorders and are a primary target for topical glucocorticoids.[4]

This document provides detailed application notes on the use of halometasone in primary keratinocyte cell culture, including its mechanism of action and expected cellular effects. It also outlines comprehensive protocols for key experiments to assess the impact of halometasone on keratinocyte function. While direct in vitro studies on halometasone in primary keratinocytes are limited in publicly available literature, the following information is synthesized from the known mechanisms of potent corticosteroids and data from studies on analogous compounds like betamethasone dipropionate and clobetasol propionate.

Mechanism of Action in Keratinocytes

Halometasone, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the GR-halometasone complex translocates to the nucleus, where it modulates gene expression through several mechanisms:

-

Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.[1]

-

Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interaction. This leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][5]

-

Suppression of Keratin Gene Expression: Glucocorticoid receptors can directly suppress the expression of certain keratin genes (e.g., K5, K14, K6, K16, K17) that are associated with hyperproliferative skin diseases.[6]

This modulation of gene expression results in the suppression of inflammatory responses and the inhibition of keratinocyte hyperproliferation, which are hallmarks of conditions like psoriasis.[7]

Key Applications in Primary Keratinocyte Research

-

Anti-inflammatory Assays: Evaluating the efficacy of halometasone in reducing the production of pro-inflammatory cytokines and chemokines in keratinocytes stimulated with inflammatory triggers (e.g., TNF-α, IL-17A, poly I:C).[1][8]

-

Cell Proliferation and Viability Assays: Determining the anti-proliferative effects of halometasone on keratinocytes and assessing its dose-dependent impact on cell viability.[7]

-

Cell Cycle Analysis: Investigating the mechanisms by which halometasone inhibits keratinocyte proliferation by examining its effects on cell cycle progression.[7]

-

Keratinocyte Differentiation Studies: Assessing the influence of halometasone on the expression of keratinocyte differentiation markers to understand its role in epidermal homeostasis.

-

Signal Transduction Pathway Analysis: Elucidating the specific signaling cascades (e.g., MAPK, NF-κB) modulated by halometasone in keratinocytes.

Data Presentation: Effects of Potent Corticosteroids on Keratinocytes

The following tables summarize quantitative data from in vitro studies on potent corticosteroids, which can be used as a reference for designing experiments with halometasone.

Table 1: Anti-proliferative Effects of Various Corticosteroids on HaCaT Keratinocytes

| Corticosteroid | Concentration (M) | Effect |

| Betamethasone dipropionate | 10⁻⁴ | Most anti-proliferative |

| Clobetasol propionate | 10⁻⁴ | Anti-proliferative |

| Betamethasone valerate | 10⁻⁴ | Anti-proliferative |

| Betamethasone dipropionate | 10⁻⁸ | Induced proliferation |

Data extrapolated from a study on HaCaT cells, an immortalized human keratinocyte line.[7]

Table 2: Effects of Betamethasone Dipropionate on Cytokine Secretion

| Cytokine | Cell Type | Treatment | Effect |

| IL-17A, TNF-α | Psoriatic Skin Culture | Calcipotriol/Betamethasone | Significant inhibition |

| IL-23, TNF-α | Dendritic Cells | Calcipotriol/Betamethasone | Additive inhibitory effects |

| IL-17A, TNF-α | CD4+ and CD8+ T cells | Calcipotriol/Betamethasone | Additive inhibitory effects |

Data from a study on a combination product, highlighting the anti-inflammatory effects of betamethasone.[1]

Table 3: Effects of Corticosteroids on Cell Cycle in HaCaT Keratinocytes

| Corticosteroid | Concentration (M) | Primary Cell Cycle Arrest Phase |

| Betamethasone dipropionate | 10⁻⁴ | G2 |

| Betamethasone valerate | 10⁻⁴ | G2 |

| Clobetasol propionate | 10⁻⁴ | S |

Data extrapolated from a study on HaCaT cells.[7]

Mandatory Visualizations

Caption: Glucocorticoid Receptor Signaling in Keratinocytes.

Caption: Experimental Workflow for Assessing Halometasone Effects.

Experimental Protocols

Protocol 1: Primary Human Keratinocyte Isolation and Culture

This protocol is adapted from standard methods for primary keratinocyte culture.

Materials:

-

Human skin tissue (e.g., from elective surgery, with ethical approval)

-

Dulbecco's Phosphate Buffered Saline (DPBS) with antibiotics

-

Dispase II solution (2.5 U/mL)

-

0.05% Trypsin-EDTA

-

Keratinocyte Serum-Free Medium (KSFM) supplemented with human recombinant Epidermal Growth Factor (EGF) and Bovine Pituitary Extract (BPE)

-

Fetal Bovine Serum (FBS)

-

Collagen-coated culture flasks or plates

Procedure:

-

Wash the skin tissue extensively with DPBS containing antibiotics.

-

Cut the tissue into small pieces (approx. 1-2 cm²) and remove subcutaneous fat.

-

Incubate the tissue in Dispase II solution overnight at 4°C to separate the epidermis from the dermis.

-

Gently peel the epidermis from the dermis using sterile forceps.

-

Incubate the epidermal sheets in 0.05% Trypsin-EDTA at 37°C for 10-15 minutes, with gentle agitation, to disaggregate the keratinocytes.

-

Neutralize the trypsin with an equal volume of medium containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue fragments.

-

Centrifuge the cell suspension at 200 x g for 5-10 minutes.

-

Resuspend the cell pellet in supplemented KSFM.

-

Plate the cells onto collagen-coated culture vessels.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Cells should be subcultured when they reach 70-80% confluency.

Protocol 2: Keratinocyte Proliferation Assay (MTT Assay)

This assay measures cell viability as an indicator of proliferation.

Materials:

-

Primary keratinocytes cultured in 96-well plates

-

Halometasone stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

supplemented KSFM

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed primary keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of halometasone in supplemented KSFM. A suggested concentration range, based on other potent corticosteroids, is 10⁻⁹ M to 10⁻⁴ M.[7] Include a vehicle control (medium with the same concentration of solvent as the highest halometasone dose).

-

Replace the culture medium with the medium containing the different concentrations of halometasone or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cytokine Expression Analysis (ELISA)

This protocol is for measuring the secretion of a pro-inflammatory cytokine (e.g., IL-6 or IL-8) from keratinocytes.

Materials:

-

Primary keratinocytes cultured in 24-well plates

-

Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or a cocktail of TNF-α and IL-17A)

-

Halometasone stock solution

-

Supplemented KSFM

-

Commercially available ELISA kit for the cytokine of interest (e.g., human IL-6)

Procedure:

-

Seed primary keratinocytes in a 24-well plate and grow to ~80% confluency.

-

Pre-treat the cells with various concentrations of halometasone (e.g., 10⁻⁹ M to 10⁻⁶ M) or vehicle control for 1-2 hours.

-

Add the inflammatory stimulus to the wells (except for the unstimulated control) and co-incubate with halometasone for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

-

Normalize the cytokine levels to the total protein concentration of the cell lysates from each well, if necessary.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is to assess the effect of halometasone on the activation (phosphorylation) of key signaling proteins like NF-κB p65.

Materials:

-

Primary keratinocytes cultured in 6-well plates

-

Halometasone and inflammatory stimulus (as in Protocol 3)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture, treat, and stimulate keratinocytes as described in the ELISA protocol (steps 1-3), typically for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.

-

Wash cells with ice-cold DPBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin) to ensure equal protein loading and to determine the relative phosphorylation level.

Conclusion

Halometasone is a potent corticosteroid with significant anti-inflammatory and anti-proliferative effects relevant to the treatment of dermatological disorders. While direct in vitro data on its application in primary keratinocyte culture is not extensively published, the provided protocols and application notes, based on the established mechanisms of action of potent glucocorticoids, offer a robust framework for researchers to investigate its cellular and molecular effects. The use of primary keratinocytes as a model system will continue to be invaluable for elucidating the therapeutic mechanisms of halometasone and for the development of novel dermatological therapies.

References

- 1. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 3. d-nb.info [d-nb.info]

- 4. Steroid synthesis by primary human keratinocytes; implications for skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Mechanism of Steroid Action in Skin through Glucocorticoid Receptor Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betamethasone Butyrate Propionate Inhibits the Induction of Thymic Stromal Lymphopoietin in Cultured Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Halometasone in an Animal Model of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] Topical corticosteroids are a cornerstone of psoriasis treatment due to their anti-inflammatory, immunosuppressive, and antiproliferative properties.[2] Halometasone, a potent topical corticosteroid, has demonstrated efficacy and safety in clinical trials for chronic psoriasis and eczematous dermatoses.[3][4][5] While direct preclinical studies on halometasone in psoriasis animal models are not extensively published, its therapeutic effects can be evaluated using well-established models like the imiquimod (IMQ)-induced psoriasis model in mice. This model recapitulates key features of human psoriasis, including skin inflammation, epidermal thickening, and the involvement of the IL-23/IL-17 cytokine axis.[6][7][8]

These application notes provide a detailed protocol for evaluating the efficacy of halometasone in an imiquimod-induced psoriasis mouse model, based on common methodologies used for other potent topical corticosteroids such as betamethasone and clobetasol.[6][9]

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod and subsequent treatment with halometasone.

Materials:

-

Animals: Female C57BL/6 or BALB/c mice, 8-10 weeks old.[9][10]

-

Imiquimod: 5% imiquimod cream (e.g., Aldara™).

-

Halometasone: 0.05% halometasone cream or ointment.

-

Vehicle Control: The base cream or ointment used for the halometasone formulation.

-

Positive Control (Optional): Another potent topical corticosteroid with known efficacy (e.g., 0.05% clobetasol propionate).

-

Anesthesia: Isoflurane or other suitable anesthetic for minor procedures.

-

Calipers: For measuring ear thickness.

-

Biopsy punches: For tissue collection.

-

Reagents for tissue processing and analysis: Formalin, paraffin, hematoxylin and eosin (H&E) stain, antibodies for immunohistochemistry, reagents for RNA extraction and qPCR.

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

-

Hair Removal: Anesthetize the mice and shave a designated area on the dorsal back (approximately 2x3 cm). Allow the skin to recover for 24 hours.

-

Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):

-

Naive Control: No treatment.

-

Vehicle Control: Imiquimod + Vehicle.

-

Halometasone Treatment: Imiquimod + 0.05% Halometasone.

-

Positive Control (Optional): Imiquimod + Positive Control drug.

-

-

Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and the right ear of each mouse for 5-7 consecutive days.[9] The left ear can serve as an internal control.

-

Topical Treatment: Two hours after imiquimod application, topically administer a standardized amount (e.g., 100 mg) of the vehicle, halometasone, or positive control formulation to the same areas.

-

Daily Monitoring and Scoring:

-

Psoriasis Area and Severity Index (PASI): Score the back skin daily for erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of these individual scores.[8]

-

Ear Thickness: Measure the thickness of both ears daily using calipers. The change in ear thickness is a quantitative measure of inflammation.[9]

-

Body Weight: Monitor body weight daily as a measure of systemic effects.

-

-

Termination and Sample Collection: On the final day of the experiment, euthanize the mice.

-

Collect skin biopsies from the treated back skin and ears for histological analysis and cytokine measurement.

-

The spleen may be collected and weighed to assess systemic inflammation.

-

Histological Analysis

-

Fix skin samples in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.

-

Stain the sections with H&E to evaluate epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

-

(Optional) Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and immune cells (e.g., CD3 for T cells, Ly6G for neutrophils).

Cytokine Analysis

-

Homogenize skin tissue samples.

-

Measure the levels of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α using ELISA or multiplex bead array.

-

Alternatively, extract RNA from the skin tissue and perform quantitative real-time PCR (qPCR) to measure the gene expression of these cytokines.[6]

Data Presentation

Table 1: Effect of Halometasone on Clinical Scores in Imiquimod-Induced Psoriasis Model

| Treatment Group | Mean PASI Score (Day 7) | Mean Change in Ear Thickness (mm, Day 7) | Mean Spleen Weight (mg, Day 7) |

| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 90 ± 5 |

| Vehicle Control | 9.5 ± 1.2 | 0.15 ± 0.03 | 150 ± 10 |

| 0.05% Halometasone | 3.2 ± 0.8 | 0.05 ± 0.01 | 110 ± 8* |

*Note: Data are representative and presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Table 2: Effect of Halometasone on Histological and Cytokine Parameters

| Treatment Group | Mean Epidermal Thickness (µm) | Mean IL-17A Level (pg/mg tissue) | Mean TNF-α Level (pg/mg tissue) |

| Naive Control | 20 ± 2 | 10 ± 3 | 25 ± 5 |

| Vehicle Control | 120 ± 15 | 150 ± 20 | 200 ± 25 |

| 0.05% Halometasone | 45 ± 8 | 50 ± 10 | 75 ± 12* |

*Note: Data are representative and presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the imiquimod-induced psoriasis model.

Signaling Pathway: Mechanism of Halometasone in Psoriasis

Caption: Halometasone's mechanism in the psoriasis signaling pathway.

Discussion

Halometasone, as a potent glucocorticoid, is expected to exert its therapeutic effects in the imiquimod-induced psoriasis model by suppressing the key inflammatory pathways involved in the disease pathogenesis. The primary mechanism of action for corticosteroids involves binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate gene expression.[2] This leads to the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, and the upregulation of anti-inflammatory genes.[11]

In the context of psoriasis, this action would lead to a reduction in the production of key cytokines like IL-23 by dendritic cells and IL-17 by Th17 cells.[12][13] The subsequent decrease in the inflammatory signaling cascade would result in reduced keratinocyte hyperproliferation and a decrease in the infiltration of immune cells into the skin, ultimately leading to the amelioration of the psoriasis-like phenotype. The experimental protocol outlined above provides a robust framework for quantifying these effects and confirming the preclinical efficacy of halometasone for the treatment of psoriasis.

References

- 1. biocytogen.com [biocytogen.com]

- 2. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical evaluation on the long-term use of halometasone ointment in chronic eczema and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halometasone cream by day and halometasone ointment at night for the treatment of patients with chronic psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halometasone 0.05% Cream in Eczematous Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Interventions in cytokine signaling: novel horizons for psoriasis treatment [frontiersin.org]

- 12. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Application Note and Protocol: Preparation of Halometasone in DMSO for In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halometasone is a potent, synthetic trihalogenated corticosteroid used in the treatment of various inflammatory skin conditions such as psoriasis and eczema.[1][2][3] Like other glucocorticoids, its mechanism of action is mediated through binding to the intracellular glucocorticoid receptor (GR).[4][5] Upon activation, the Halometasone-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[5] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines and chemokines.[4][5] For in vitro studies, Halometasone is typically supplied as a solid powder that is sparingly soluble in aqueous solutions but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] This document provides a detailed protocol for the proper dissolution and handling of Halometasone in DMSO for use in cell-based assays, ensuring reproducible and accurate results.

Quantitative Data Summary

The physical and chemical properties of Halometasone are summarized below. This data is essential for calculating concentrations and preparing stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇ClF₂O₅ | [1][6] |

| Molecular Weight | 444.9 g/mol | [1][6] |

| Appearance | White to Off-White Solid | [1][7] |

| Purity | ≥98% | [1] |